molecular formula C25H26N4O3 B10934275 6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934275
M. Wt: 430.5 g/mol
InChI Key: WTLFBAMXHBUVSN-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine core.

    Substitution Reactions: Introduction of the methoxyphenyl groups at specific positions on the core structure through substitution reactions.

    Amidation: Formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(4-methoxyphenyl)benzobithiophene: Shares structural similarities but differs in the core structure and functional groups.

    4-Methoxyphenol: Contains the methoxyphenyl group but lacks the pyrazolo[3,4-b]pyridine core.

    1,3,6,8-Tetra(4-methoxyphenyl)pyrene: Features multiple methoxyphenyl groups but has a different core structure.

Uniqueness

6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N4O3/c1-5-22(16-6-10-18(31-3)11-7-16)28-25(30)20-14-23(17-8-12-19(32-4)13-9-17)27-24-21(20)15-26-29(24)2/h6-15,22H,5H2,1-4H3,(H,28,30)

InChI Key

WTLFBAMXHBUVSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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